N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 312608-53-0
VCID: VC4338044
InChI: InChI=1S/C20H20N2O3S/c1-12-5-6-13(2)15(9-12)16-11-26-20(21-16)22-19(23)14-7-8-17(24-3)18(10-14)25-4/h5-11H,1-4H3,(H,21,22,23)
SMILES: CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

CAS No.: 312608-53-0

Cat. No.: VC4338044

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide - 312608-53-0

Specification

CAS No. 312608-53-0
Molecular Formula C20H20N2O3S
Molecular Weight 368.45
IUPAC Name N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C20H20N2O3S/c1-12-5-6-13(2)15(9-12)16-11-26-20(21-16)22-19(23)14-7-8-17(24-3)18(10-14)25-4/h5-11H,1-4H3,(H,21,22,23)
Standard InChI Key UMVYWXIMOSVMRF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC

Introduction

Synthesis

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide would typically involve multi-step organic reactions. Common methods for synthesizing similar thiazole derivatives include the use of thionyl chloride, dimethylformamide, and various amines. Controlled temperatures and inert atmospheres are crucial to minimize side reactions during synthesis.

Biological Activities

Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. While specific data on N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is not available, similar compounds have shown promising results in these areas. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and antiproliferative activities .

Research Findings and Future Directions

Given the potential biological activities of thiazole derivatives, further research on N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide could involve in vitro and in vivo studies to evaluate its efficacy against various pathogens and cancer cell lines. Molecular docking studies could also provide insights into its mechanism of action and potential targets for therapeutic intervention.

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